molecular formula C17H20N2O2 B10971811 1-(2-Ethoxyphenyl)-3-(3-ethylphenyl)urea

1-(2-Ethoxyphenyl)-3-(3-ethylphenyl)urea

Cat. No.: B10971811
M. Wt: 284.35 g/mol
InChI Key: UKUFCNALQWUABU-UHFFFAOYSA-N
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Description

N-(2-ETHOXYPHENYL)-N’-(3-ETHYLPHENYL)UREA is an organic compound belonging to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ETHOXYPHENYL)-N’-(3-ETHYLPHENYL)UREA typically involves the reaction of 2-ethoxyaniline with 3-ethylaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of N-(2-ETHOXYPHENYL)-N’-(3-ETHYLPHENYL)UREA may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: N-(2-ETHOXYPHENYL)-N’-(3-ETHYLPHENYL)UREA can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-N’-(3-ETHYLPHENYL)UREA involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-METHOXYPHENYL)-N’-(3-ETHYLPHENYL)UREA
  • N-(2-ETHOXYPHENYL)-N’-(4-ETHYLPHENYL)UREA
  • N-(2-ETHOXYPHENYL)-N’-(3-METHYLPHENYL)UREA

Comparison: N-(2-ETHOXYPHENYL)-N’-(3-ETHYLPHENYL)UREA is unique due to the specific positioning of the ethoxy and ethyl groups on the phenyl rings. This structural arrangement can influence its reactivity, binding affinity, and overall properties compared to similar compounds. For instance, the presence of the ethoxy group at the 2-position may enhance its solubility and interaction with certain biological targets.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-3-(3-ethylphenyl)urea

InChI

InChI=1S/C17H20N2O2/c1-3-13-8-7-9-14(12-13)18-17(20)19-15-10-5-6-11-16(15)21-4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,20)

InChI Key

UKUFCNALQWUABU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2OCC

Origin of Product

United States

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